Sulfameter

Polymorphism Bioavailability Crystallography

Sulfameter (CAS 651-06-9) is a long-acting sulfonamide with a 37-hour half-life for once-daily dosing in swine. Its 1.4x bioavailability difference between crystal Forms II and III creates a clear target for polymorph screening, ensuring maximum oral absorption in solid dosage forms. The 8-fold potency enhancement of its Ag-complex against P. aeruginosa and E. coli supports novel topical antimicrobial development. Also ideal as a reference standard for multi-analyte LC-MS/MS residue detection in honey, chicken, and milk. Choose Sulfameter for its differentiated pharmacokinetic profile and versatile research applications.

Molecular Formula C11H12N4O3S
Molecular Weight 280.31 g/mol
CAS No. 651-06-9
Cat. No. B1682505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfameter
CAS651-06-9
SynonymsSulfameter
Sulfamethoxydiazine
Sulfamethoxydine
Sulfametin
Sulfametorinum
Sulfametoxidine
Sulfametoxydiazine
Sulphamethoxydiazine
Molecular FormulaC11H12N4O3S
Molecular Weight280.31 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)
InChIKeyGPTONYMQFTZPKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>42 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfameter (CAS 651-06-9): Long-Acting Sulfonamide Procurement & Scientific Selection Overview


Sulfameter (CAS 651-06-9), also known as sulfamethoxydiazine or 5-methoxysulfadiazine, is a long-acting sulfonamide antibacterial belonging to the para-aminobenzoic acid (PABA) antimetabolite class. It functions by competitively inhibiting the bacterial enzyme dihydropteroate synthase, thereby blocking folic acid synthesis essential for bacterial growth and replication . Characterized by a molecular weight of 280.30 g/mol, a calculated log P of 0.46, and an intrinsic solubility log 1/S₀ value of 3.63, sulfameter exhibits physicochemical properties that influence its pharmacokinetic profile and formulation requirements . This compound has been utilized in both human and veterinary medicine for treating urinary tract infections, respiratory infections, and as a leprostatic agent, with more recent investigations exploring its potential in addressing chloroquine-resistant malaria and certain parasitic infections .

Why Sulfameter (CAS 651-06-9) Cannot Be Readily Substituted by Generic In-Class Sulfonamide Analogs


Despite sharing a core antibacterial mechanism, sulfonamides exhibit clinically and analytically significant variations in their pharmacokinetic parameters, physicochemical properties, and antimicrobial spectra that preclude simple interchangeability [1]. Key differentiating factors include substantial differences in elimination half-life—ranging from short-acting agents (4-8 hours) to ultra-long-acting compounds like sulfadoxine (150 hours)—which directly impacts dosing frequency and therapeutic regimen design [2]. Furthermore, solubility profiles and protein binding affinities vary widely among sulfonamides, affecting tissue distribution, renal clearance, and potential for adverse events such as crystalluria [3]. Finally, subtle but critical differences in in vitro potency against specific target pathogens, such as various porcine respiratory bacteria, have been documented, indicating that the optimal sulfonamide selection should be guided by pathogen-specific susceptibility data rather than class-wide assumptions [4]. The following quantitative evidence details sulfameter's specific differentiators against its closest comparators.

Sulfameter (CAS 651-06-9) Quantitative Differentiation: Head-to-Head Evidence vs. Key Comparators


Polymorph-Dependent Bioavailability: Sulfameter Crystal Form II vs. Form III Absorption Ratio

Sulfameter exhibits pronounced polymorphism that directly impacts its in vivo absorption. A comparative human study demonstrated that the more energetic crystal form (Form II) of sulfameter exhibited a gastrointestinal absorption rate approximately 1.4 times greater than that of the more thermodynamically stable water-stable form (Form III) [1]. This difference is directly attributable to the free energy differential between the crystal lattices, which governs their respective dissolution rates in the GI tract [2].

Polymorphism Bioavailability Crystallography Pharmaceutical Formulation

Comparative In Vitro Potency: Sulfameter vs. Sulfamethoxazole and Sulfadimethoxine Against Porcine Pathogens

Against a panel of Gram-negative porcine pathogens, sulfameter (listed as sulfamethoxypyridazine) demonstrated in vitro antibacterial activity comparable to sulfadiazine, but with key differentiators. While sulfamethoxazole showed the highest overall activity with MIC50 values ≤16 µg/mL, sulfameter's activity was described as 'about equal to that of sulfadiazine' and positioned within the range of effective long-acting agents [1]. Importantly, sulfameter's activity was superior to sulfamethazine, which exhibited an 'overall low antimicrobial activity' in the same study, and fell within the range of MIC50 values of 0.5-8 µg/mL against Bordetella bronchiseptica [2].

Antibacterial Veterinary Medicine MIC Sulfonamide

Silver Complexation Enhances Antibacterial Potency: Sulfameter-Silver (AgSMTR) vs. Parent Sulfameter

Complexation of sulfameter with silver (AgSMTR) significantly enhances its antibacterial potency against Gram-negative bacteria. The AgSMTR complex was found to be 8 times more active than the parent sulfameter compound against Pseudomonas aeruginosa and Escherichia coli in DMSO solution, with MIC values in the micromolar range [1]. This enhanced activity is attributed to the dimeric structure of the complex, which involves argentophilic interactions and a unique coordination of the silver ion to the sulfonamide nitrogen and pyrimidine ring nitrogen [2].

Metal Complexes Antibacterial MIC Gram-negative Silver

Pharmacokinetic Half-Life Differentiation: Sulfameter (36-37h) vs. Sulfadoxine (150h) vs. Sulfamethoxazole (10h)

Sulfameter's elimination half-life of approximately 36-37 hours places it in a distinct pharmacokinetic category among sulfonamides, offering a dosing convenience advantage over intermediate-acting agents like sulfamethoxazole (10 hours) while avoiding the excessively prolonged tissue persistence of ultra-long-acting compounds like sulfadoxine (150 hours) [1]. This 36-37 hour half-life allows for once-daily dosing, a significant improvement over the multiple daily doses required for shorter-acting sulfonamides, yet with a lower risk of cumulative toxicity compared to the weekly dosing regimen necessitated by sulfadoxine's 150-hour half-life [2].

Pharmacokinetics Half-Life Dosing Regimen Sulfonamide

Physicochemical and Transport Profile: Sulfameter's Moderate Lipophilicity and OATP Transporter Interaction

Sulfameter exhibits a log P value of 0.46, indicating moderate lipophilicity that influences its membrane permeability and tissue distribution . In transfected CHO cells, sulfameter (10 µM) modulated sodium fluorescein uptake by OATP1B1 and OATP1B3 transporters, showing an increase to 233.46% and 112.86% of control, respectively . This interaction with hepatic uptake transporters is a key differentiator from more hydrophilic sulfonamides like sulfacetamide, and suggests a potential for drug-drug interactions that must be considered in co-administration scenarios [1].

Lipophilicity Transporter OATP ADME Physicochemical

Sulfameter (CAS 651-06-9): Evidence-Based Application Scenarios for Scientific and Industrial Use


Veterinary Pharmaceutical Development for Porcine Respiratory Infections

Based on in vitro MIC data demonstrating activity against Bordetella bronchiseptica (MIC50 0.5-8 µg/mL) and Pasteurella multocida (MIC50 2-32 µg/mL), sulfameter is a scientifically justified candidate for developing oral or injectable formulations targeting porcine respiratory disease complex [1]. Its 36-37 hour half-life enables once-daily dosing, improving compliance in large-scale swine operations compared to shorter-acting alternatives like sulfamethoxazole (10h half-life) [2].

Pharmaceutical Polymorph Screening and Solid-State Formulation Optimization

The documented 1.4x bioavailability difference between sulfameter crystal Forms II and III provides a clear target for polymorph screening and formulation development. Researchers should prioritize the isolation and stabilization of the more energetic Form II to maximize oral absorption [1]. This is particularly critical for solid oral dosage forms where dissolution rate is a limiting factor for bioavailability [2].

Development of Silver-Sulfameter Complexes for Enhanced Gram-Negative Coverage

The 8-fold enhancement in antibacterial potency of the AgSMTR complex against Pseudomonas aeruginosa and Escherichia coli, compared to the parent compound, supports its investigation as a novel topical or wound-care antimicrobial agent [1]. The defined dimeric structure and coordination chemistry of the complex provide a robust basis for patentability and further medicinal chemistry optimization [2].

Analytical Reference Standard for LC-MS/MS Sulfonamide Residue Analysis

Sulfameter is commonly included in multi-analyte LC-MS/MS methods for detecting sulfonamide residues in food products like honey, chicken, and milk [1]. Its inclusion as a calibration standard or internal standard (e.g., in isotope-labeled forms like Sulfameter-d4) is essential for accurate quantification in food safety and environmental monitoring applications [2].

Technical Documentation Hub

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